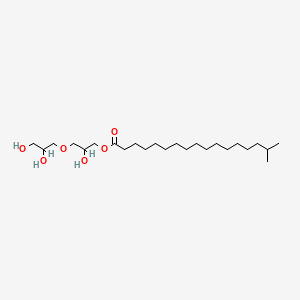

Diglycerin monoisostearate

Description

Properties

CAS No. |

81752-33-2 |

|---|---|

Molecular Formula |

C24H48O6 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C24H48O6/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)30-20-23(27)19-29-18-22(26)17-25/h21-23,25-27H,3-20H2,1-2H3 |

InChI Key |

WVRJNKBXUMGBGG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Engineering

Catalytic Systems for Diglycerin Monoisostearate Synthesis

The choice of catalyst is a critical factor that dictates the reaction conditions, selectivity, and environmental impact of the synthesis. Methodologies range from traditional chemical catalysis to greener enzymatic pathways.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional method for ester synthesis. Strong alkaline catalysts are typically employed.

Catalyst Types and Conditions : Common homogeneous catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). astesj.comscispace.com The reaction is generally conducted at high temperatures, often ranging from 160°C to 260°C. unimi.itgoogle.com To drive the reaction equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed, usually by applying a vacuum or reduced pressure. unimi.it An inert atmosphere, for example using nitrogen gas, is also maintained to prevent the oxidation of the fatty acids at high temperatures. google.com

Optimization : The optimization of homogeneous catalysis focuses on balancing catalyst concentration and temperature to maximize yield while minimizing side reactions. For instance, a patented process for producing similar glycerides specifies a reaction temperature of 220-260°C under a vacuum pressure of -0.097 Mpa with sodium stearate (B1226849) as the catalyst. google.com However, a key disadvantage of homogeneous catalysts is the difficulty in their removal from the final product, often requiring neutralization and purification steps which can lead to salt formation. digitalxplore.org

Heterogeneous catalysis offers a significant advantage over homogeneous systems as the solid catalyst can be easily separated from the reaction mixture and potentially reused. researchgate.net This simplifies product purification and makes the process more environmentally friendly. mdpi.com

Catalyst Systems : A range of solid catalysts has been explored for glyceride synthesis. Sulfated zirconia (SZ) has been successfully used as a solid acid catalyst for the esterification of diglycerol (B53887) with fatty acids. researchgate.net Other potential heterogeneous catalysts include alkaline earth metal oxides (e.g., MgO, CaO), zeolites, and ion-exchange resins like Amberlyst-15. researchgate.netresearchgate.netresearchgate.net The effectiveness of these catalysts often depends on their surface area, pore size, and the nature of their active sites. astesj.comnih.gov

Reaction Mechanism and Reactor Design : The process of heterogeneous catalysis involves several stages: diffusion of reactants to the catalyst surface, adsorption of reactants onto active sites, the chemical reaction on the surface, and finally, desorption and diffusion of the products away from the catalyst. chemistrystudent.comlibretexts.org For these systems, packed-bed reactors or stirred-tank reactors are commonly used to ensure efficient contact between the reactants and the solid catalyst. medcraveonline.com The design must facilitate mass transfer and heat management, which are critical for maintaining catalyst activity and selectivity.

Enzymatic synthesis using lipases presents a "green" alternative to chemical catalysis, offering high selectivity under milder reaction conditions, which reduces energy consumption and the formation of undesirable byproducts. medcraveonline.comresearchgate.net

Biocatalyst Selection and Characterization : Immobilized lipases are particularly favored as they can be easily recovered and reused. researchgate.net Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is frequently cited as a highly effective biocatalyst for the esterification of polyols like diglycerol. unimi.itmedcraveonline.comresearchgate.net Other lipases derived from microorganisms such as Rhizopus, Aspergillus, and Mucor are also capable of synthesizing esters. google.com Characterization of these biocatalysts involves assessing their activity, stability under reaction conditions, and substrate specificity.

Reaction Pathways and Optimization : The enzymatic reaction involves the direct esterification of diglycerin and isostearic acid in a solvent-free system or in the presence of a suitable solvent to ensure miscibility. medcraveonline.comresearchgate.net The process is highly selective, primarily yielding the desired monoester. medcraveonline.com Optimization studies for analogous processes have identified key parameters, such as a temperature of around 70-80°C, a specific molar ratio of reactants (e.g., 1:1.8 polyglycerol to acid), and an optimized enzyme loading. unimi.itresearchgate.net Water removal, often achieved through vacuum or the use of molecular sieves, is crucial for achieving high conversion rates. medcraveonline.comnih.gov

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Understanding the reaction kinetics is essential for designing efficient reactors and optimizing process conditions. For heterogeneous catalytic systems, kinetic models are often developed to describe the reaction mechanism. A relevant model for this type of esterification is the Langmuir-Hinshelwood mechanism. researchgate.net This model assumes that the reaction occurs between reactant molecules that are adsorbed on the surface of the catalyst. researchgate.net The rate of reaction is therefore dependent on the concentration of the adsorbed species, which is in turn related to the bulk concentration of the reactants and their adsorption equilibrium constants.

Thermodynamic analysis of similar esterification reactions, such as the formation of glycerol (B35011) monostearate, indicates that the reaction is plausible and that higher temperatures favor the formation of the product. ikm.org.my The reaction is typically endothermic, and increasing the temperature increases the reaction rate constant, leading to higher conversion. ikm.org.my

Parametric Optimization for Enhanced Reaction Yield and Product Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Temperature and pressure are two of the most critical parameters in the synthesis of this compound.

Temperature : The optimal temperature depends heavily on the catalytic system used.

Chemical Catalysis : Homogeneous base-catalyzed reactions require high temperatures, typically in the range of 200–260°C, to achieve a reasonable reaction rate. google.com

Enzymatic Catalysis : Enzymatic reactions are conducted at much milder temperatures, generally between 40°C and 90°C, to preserve the enzyme's structure and activity. unimi.itresearchgate.netgoogle.com For example, an optimal temperature of 77°C was predicted for the lipase-catalyzed synthesis of diglycerol monooleate. researchgate.net

Data Tables

Table 1: Comparison of Catalytic Systems for Diglycerol Ester Synthesis

| Catalytic System | Catalyst Example | Typical Temperature | Typical Pressure | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Homogeneous | Sodium Hydroxide (NaOH) | 200-260°C | Reduced/Vacuum | High reaction rate, low catalyst cost. astesj.comscispace.com | Difficult to remove from product, high energy consumption, potential for side reactions. unimi.itmedcraveonline.com | google.com |

| Heterogeneous | Sulfated Zirconia (SZ) | ~160-180°C | Atmospheric/Reduced | Easy separation, catalyst reusability, environmentally friendly. researchgate.net | Potentially lower activity than homogeneous catalysts, mass transfer limitations. scispace.com | researchgate.net |

| Enzymatic | Immobilized Lipase (Novozym 435) | 70-80°C | Reduced/Vacuum | High selectivity, mild conditions, low energy use, high purity product. medcraveonline.comresearchgate.net | Higher catalyst cost, potential for enzyme deactivation. researchgate.net | unimi.itresearchgate.net |

Table 2: Optimized Parameters for Enzymatic Synthesis of Polyglycerol Esters

| Parameter | Optimized Value/Range | Purpose/Effect | Reference |

|---|---|---|---|

| Biocatalyst | Novozym 435 (from Candida antarctica) | Provides high activity and selectivity for the esterification reaction. | researchgate.net |

| Temperature | 77-80°C | Balances enzyme activity with stability for optimal conversion. | unimi.itresearchgate.net |

| Reactant Molar Ratio (Polyglycerol:Acid) | 1:1.8 | Optimized to drive the reaction towards the desired ester product. | unimi.it |

| Enzyme Loading | 2.7% - 5.8% (w/w) | Affects reaction rate; higher loading increases conversion up to a certain point. | unimi.itresearchgate.net |

| Pressure | Reduced (e.g., 30 mmHg) | Essential for removing water to shift equilibrium and maximize yield. | unimi.it |

Effects of Reactant Molar Ratios and Feed Strategies

The molar ratio of diglycerin to isostearic acid is a critical parameter in the synthesis of this compound, directly influencing product yield, selectivity, and purity. An excess of one reactant can shift the reaction equilibrium, but may also lead to the formation of unwanted by-products or require complex purification steps.

Research into the synthesis of similar polyglycerol esters, such as polyglycerol-2 stearic acid esters (PG2SAEs), has shown that adjusting the molar ratio is crucial for process efficiency. acs.org In one study, an initial molar ratio of polyglycerol-2 (PG2) to stearic acid of 1:1.5 resulted in an accumulation of unreacted PG2. acs.org By increasing the molar ratio to 1:1.8, the issue of unreacted polyglycerol was resolved, indicating a more complete reaction. acs.org For the synthesis of monoglycerides, a broader range of molar ratios, from 1:1 to 1:10 (fatty acid to glycerol), has been explored to maximize the desired product. google.comgoogle.com In the production of other polyglycerol esters, a polyol-to-acid molar ratio of 2:1 has been reported to achieve a high selectivity of 98% for the monoester. csic.es

Feed strategy, which involves the method and rate of reactant addition, also plays a significant role. In reactions involving glycidol (B123203) to produce polyglycerol monoesters, a slow addition of glycidol to the fatty acid and catalyst mixture is a key strategy. csic.es This controlled feed helps to manage the exothermic nature of the reaction and can improve the selectivity towards the desired monoester by maintaining a low concentration of one reactant.

Table 1: Investigated Molar Ratios in Polyglycerol Ester Synthesis

| Product | Reactants | Molar Ratio (Polyol:Acid) | Catalyst/System | Key Finding | Reference |

|---|---|---|---|---|---|

| Polyglycerol-2 Stearic Acid Esters | Polyglycerol-2, Stearic Acid | 1:1.8 | Novozym 435 (Lipase) | Prevented accumulation of unreacted polyglycerol. acs.org | acs.org |

| Adipic Polyglycerol | Glycerol, Adipic Acid | 1:0.75, 1:1, 1:1.5, 1:2 | Dibutyl phthalate | Investigated various ratios to produce polymers. cogsust.com | cogsust.com |

| Monoglyceride | Fatty Acid, Glycerol | 1:2 to 1:10 | Food grade polar solvent | High selectivity of monoglyceride over diglyceride (60-98%). google.comgoogle.com | google.comgoogle.com |

| Polyglycerol Monoester | Polyol, Fatty Acid | 2:1 | Na-stearate | Achieved 98% selectivity to the monoester. csic.es | csic.es |

Optimization of Solvent Systems and Reaction Media

The choice of solvent or reaction medium is pivotal in the synthesis of this compound, affecting reaction rates, temperature requirements, and product separation. While solvent-free systems are gaining prominence, certain solvent-based approaches offer distinct advantages.

Using solvents can facilitate higher yields at relatively low temperatures. google.com However, this approach is often hampered by challenges related to solvent toxicity, handling, and the critical need for complete removal from the final product. google.com For the synthesis of partial glycerides, pyridine (B92270) has been identified as a good solvent. google.com More recently, the focus has shifted towards safer, "food grade" polar solvents like methyl lactate (B86563) and lactic acid, which are non-toxic and biodegradable. google.comgoogle.com Research on the synthesis of glycerol monostearate, a related compound, has shown that it is soluble in hot organic solvents. researchgate.net

The optimization of a solvent system is a complex task that aims to balance solvent strength with factors like analyte migration and separation efficiency. ijcpa.in Methodologies such as the "PRISMA" model and the "Snyder triangle method" provide structured approaches for selecting and optimizing mobile phases in chromatography, principles which can be adapted to reaction solvent selection. ijcpa.in The goal is to identify a solvent system that not only facilitates the reaction but also simplifies downstream processing, such as the purification of the target ester. ijcpa.in In some synthesis routes, particularly those involving protecting groups, the choice of solvent is critical for selective reactions. For instance, in the deprotection step to form glycerol monostearate, various solvents including methanol, ethanol, 2-propanol, and tetrahydrofuran (B95107) (THF) have been tested, with an ethanol-water mixture proving highly efficient. koreascience.kr

Application of Green Chemistry Principles in this compound Production

The production of this compound is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov This approach emphasizes waste prevention, atom economy, the use of safer solvents, and energy efficiency. acs.org A significant aspect of this is the utilization of renewable feedstocks, such as glycerol derived from biodiesel production, which serves as a sustainable starting material. nih.govrsc.org

Development of Solvent-Free Synthesis Methodologies

A key trend in the green synthesis of this compound is the move towards solvent-free reaction conditions. researchgate.netnih.govnih.gov Eliminating organic solvents minimizes environmental impact, reduces processing costs associated with solvent purchase and disposal, and simplifies product purification. google.com

Enzymatic catalysis, particularly with lipases, is at the forefront of solvent-free synthesis for polyglycerol esters. nih.gov Lipases offer high selectivity under milder reaction conditions (e.g., temperatures around 70-80 °C) compared to traditional chemical catalysis, which often requires temperatures of 160-230 °C. researchgate.netnih.gov This reduces energy consumption and minimizes side reactions. nih.gov The use of immobilized enzymes, such as Novozym 435, further enhances the green credentials of the process by allowing for easy separation of the catalyst from the product and enabling catalyst reuse for multiple cycles. nih.gov

Table 2: Conditions for Solvent-Free Enzymatic Synthesis of Polyglycerol Esters

| Product | Reactants | Catalyst | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| Diglycerol Monooleate | Diglycerol, Oleic Acid | Novozym 435 | 77°C | Optimized conditions for high acid conversion (93.9%). researchgate.net | researchgate.net |

| Mono- and Diacylglycerols | Olive Oil, Glycerol | Novozym 435 | 70°C | Optimized for MAG and DAG production in a solvent-free system. nih.gov | nih.gov |

| Polyglycerol-2 Stearic Acid Esters | Polyglycerol-2, Stearic Acid | Novozym 435 | 80°C | Milder conditions and enzyme recycling compared to chemical catalysis. nih.gov | nih.gov |

Strategies for Waste Minimization and By-Product Valorization

Waste minimization in chemical production is a core principle of green chemistry, defined as the systematic reduction of waste at its source. beeindia.gov.in This involves the efficient use of raw materials, prevention of waste generation, and encouraging reuse and recycling. beeindia.gov.inwikipedia.org

A primary strategy for waste minimization in the context of this compound synthesis is source reduction . This can be achieved by optimizing reaction conditions, such as molar ratios and catalyst choice, to maximize the conversion of reactants into the desired product, thereby reducing the generation of side products and unreacted starting materials. acs.orgepa.gov

Another critical strategy is by-product valorization , which involves converting waste streams into valuable products. researchgate.net The synthesis of diglycerin itself is an excellent example of valorization. Glycerol is a major by-product of the biodiesel industry, and its oversupply presents an environmental and economic challenge. tandfonline.com Converting this crude glycerol into polyglycerols, including diglycerin, transforms a low-value by-product into a key feedstock for high-value products like this compound. nih.govresearchgate.net This approach not only reduces waste but also contributes to a circular economy by integrating the biodiesel and chemical industries. ethz.ch The process of purifying this compound, for example through multi-stage distillation, also allows for the separation and potential recycling of unreacted glycerol and fatty acids. google.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Regioisomeric Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of diglycerin monoisostearate. It provides detailed information on the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular framework and the determination of isomeric purity.

¹H NMR and ¹³C NMR for Detailed Structural Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a foundational view of the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. The ¹³C NMR spectrum provides information on the various carbon environments within the molecule.

In this compound, the spectra can be divided into two main regions: the signals corresponding to the diglycerin backbone and those from the isostearic acid chain.

Diglycerin Moiety : The proton signals for the diglycerin backbone typically appear in the 3.4–4.2 ppm range. These complex multiplets arise from the CH₂ and CH groups of the two connected glycerol (B35011) units. The carbon signals for this moiety are generally found between 60 and 80 ppm. researchgate.netresearchgate.net

Isostearic Acid Moiety : The long alkyl chain of the isostearic acid component gives rise to a large, broad signal around 1.25 ppm in the ¹H NMR spectrum, corresponding to the numerous methylene (CH₂) groups. aocs.org The terminal methyl (CH₃) groups, including the characteristic branched methyl group of isostearic acid, produce signals further upfield, typically between 0.85 and 0.90 ppm. The methylene group alpha to the carbonyl ester (α-CH₂) is deshielded and appears around 2.3 ppm. aocs.org In the ¹³C NMR spectrum, the most downfield signal corresponds to the ester carbonyl carbon (C=O), appearing around 174 ppm. The carbons of the long alkyl chain resonate between 14 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Isostearate - CH₃ (terminal/branched) 0.85 - 0.90 ~14 Isostearate - (CH₂)n chain ~1.25 22 - 35 Isostearate - CH₂-C=O ~2.3 ~34 Isostearate - C=O - ~174 Diglycerin - CH₂OH, CHOH 3.5 - 3.8 60 - 74 Diglycerin - CH-O-CH₂ (Ether Linkage) 3.5 - 4.0 70 - 80 Diglycerin - CH₂-O-C=O (Ester Linkage) ~4.15 ~63

Note: Chemical shifts are approximate and can vary based on solvent and specific regioisomer.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle and confirm the precise connectivity of atoms. wikipedia.orguobasrah.edu.iq

COSY (Correlation Spectroscopy) : This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons within the diglycerin backbone, helping to trace the sequence of CH and CH₂ groups. It would also show correlations along the isostearic acid alkyl chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, allowing for the definitive assignment of each CH, CH₂, and CH₃ group. wikipedia.orgsdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for analyzing moderately polar and large molecules like this compound, which might otherwise decompose under harsher ionization methods. When coupled with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), ESI-MS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with an accuracy of a few parts per million (ppm). This high accuracy is essential for confirming the elemental composition and distinguishing the target compound from potential impurities that may have similar nominal masses.

Furthermore, ESI-MS is highly effective for impurity profiling. Common impurities in a this compound sample could include unreacted starting materials (diglycerin, isostearic acid), byproducts from the esterification reaction (e.g., diglycerin diisostearate, monoglycerin monoisostearate), and different regioisomers of the primary product. These species can be detected and identified based on their distinct molecular weights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Component Identification

The intact this compound molecule is not sufficiently volatile for analysis by Gas Chromatography (GC). However, GC-MS is the standard method for identifying the fatty acid component of the ester. nih.gov To achieve this, the ester bond is first cleaved through a chemical reaction such as saponification or transesterification. This process liberates the isostearic acid, which is then derivatized, typically to its fatty acid methyl ester (FAME), to increase its volatility for GC analysis. epa.govresearchgate.net

The GC column separates the different FAMEs based on their boiling points and polarity. The mass spectrometer then fragments each eluting compound, producing a characteristic fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint. This technique is particularly important because commercial "isostearic acid" is not a single compound but a complex mixture of various methyl-branched C18 saturated fatty acid isomers. epa.govsemanticscholar.org GC-MS analysis can separate and identify these different isomers, such as 16-methylheptadecanoic acid and 15-methylheptadecanoic acid, providing a detailed profile of the fatty acid composition of the original ester. researchgate.netsemanticscholar.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two techniques are complementary and offer a comprehensive analysis of the molecular structure.

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule. It is particularly sensitive to polar bonds. Key absorptions for this compound include a strong, sharp peak for the ester carbonyl (C=O) stretch, a broad band for the hydroxyl (O-H) groups, and strong bands for C-H stretching in the alkyl chain. acs.orgacs.org The C-O stretching vibrations of the ester and ether linkages also produce strong signals in the fingerprint region. spectroscopyonline.com

Raman Spectroscopy : This technique involves the inelastic scattering of laser light. It is highly sensitive to non-polar, symmetric bonds, making it an excellent complement to FTIR. nih.gov For this compound, Raman spectroscopy is particularly useful for analyzing the C-C backbone of the isostearic acid chain and the symmetric C-H stretching and bending modes. researchgate.net

Together, these techniques confirm the presence of all expected functional groups. Furthermore, the position, shape, and width of certain bands, particularly the O-H stretching band, can provide insights into intermolecular interactions such as hydrogen bonding within the material.

Table 2: Characteristic Vibrational Spectroscopy Bands for this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) O-H (Hydroxyl) Stretching 3600 - 3200 (Broad) Weak C-H (Alkyl) Stretching 2960 - 2850 (Strong) 2960 - 2850 (Strong) C=O (Ester) Stretching 1750 - 1735 (Strong) 1750 - 1735 (Medium) C-H (Alkyl) Bending 1470 - 1370 (Medium) 1470 - 1370 (Medium) C-O (Ester) Stretching 1250 - 1150 (Strong) Weak C-O (Ether) Stretching 1150 - 1085 (Strong) Medium

Table of Mentioned Compounds

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice of a sample, XRD can provide detailed information about the arrangement of atoms and molecules, including the identification of different polymorphic forms.

In the context of lipid esters like this compound, polymorphism is a critical characteristic. Polymorphism refers to the ability of a substance to crystallize into multiple different crystal structures. These different forms, or polymorphs, can have distinct physical properties, including melting point, stability, and texture, which are crucial for the application of the material in various products. For fatty acid esters, the most common polymorphs are designated as alpha (α), beta-prime (β'), and beta (β). The α-form is typically the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point.

The short-spacing regions of the diffractogram are particularly informative for identifying the polymorphs of lipids. Each polymorph has a characteristic set of d-spacings (the distance between crystal lattice planes). By analyzing these spacings, the polymorphic form of the this compound sample can be determined. For instance, the α-form typically shows a single strong peak around 4.15 Å, the β'-form shows two strong peaks around 4.2-4.3 Å and 3.7-4.0 Å, and the β-form is characterized by a strong peak near 4.6 Å. aston.ac.uk

A hypothetical representation of the characteristic d-spacings for different polymorphs of a lipid ester like this compound is presented in the table below.

| Polymorphic Form | Characteristic Short d-spacings (Å) |

| Alpha (α) | ~ 4.15 |

| Beta-prime (β') | ~ 4.2-4.3, ~ 3.7-4.0 |

| Beta (β) | ~ 4.6 |

By conducting XRD analysis at different temperatures, the polymorphic transitions of this compound can be studied. This would provide insights into the stability of the different crystalline forms and the conditions under which they transform from one to another.

Advanced Chromatographic Separations for Isomeric and Homologous Characterization

Given the complex nature of commercial this compound, advanced chromatographic techniques are essential for separating and identifying its various components. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods for this purpose.

Supercritical Fluid Chromatography (SFC) for Complex Mixture Resolution

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, particularly for the analysis of complex lipid mixtures. chromatographyonline.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical fluids have properties intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC.

For the analysis of this compound, SFC can effectively separate the various isomers and homologs. Chiral SFC, using a chiral stationary phase, can even be used to separate enantiomers of the esterified polyglycerols. nih.gov The separation in SFC is typically controlled by adjusting the pressure, temperature, and the composition of the mobile phase (by adding a polar co-solvent like methanol).

Similar to HPLC, SFC can be coupled with various detectors, including Flame Ionization Detection (FID), ELSD, and MS. SFC-MS is a particularly powerful combination for the detailed characterization of complex lipid esters, providing both separation and structural information. chromatographyonline.comnih.gov

The table below outlines typical conditions for an SFC analysis of a lipid ester mixture.

| Parameter | Condition |

| Column | Ethylene bridged hybrid silica, Chiral amylose-based |

| Mobile Phase | Supercritical CO2 with a methanol/water co-solvent |

| Detection | Mass Spectrometry (MS) |

| Purpose | High-resolution separation of isomers (regioisomers and enantiomers) and homologs. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Chemical Stability and Phase Transition Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the chemical stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of the material. For this compound, a TGA experiment would involve heating a small sample at a constant rate and monitoring its weight loss.

The resulting TGA curve would show the temperature at which the compound begins to decompose. For polyglycerol fatty acid esters, thermal stability is generally good under neutral conditions, with significant degradation typically occurring at temperatures above 100°C. mdpi.com TGA can be used to determine the onset of decomposition and the temperature at which the maximum rate of decomposition occurs. This information is valuable for determining the processing and storage limits of the material. Studies on similar lipids show that TGA can distinguish between the volatilization of different components in a mixture, such as free fatty acids, mono-, di-, and triglycerides, based on their different boiling points and decomposition temperatures. aston.ac.ukresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study thermal transitions, such as melting, crystallization, and glass transitions. researchgate.net A DSC analysis of this compound would reveal its melting and crystallization behavior.

When a sample of this compound is heated in a DSC instrument, the resulting thermogram would show endothermic peaks corresponding to the melting of its crystalline forms. The temperature at the peak of the endotherm is the melting point, and the area under the peak is proportional to the enthalpy of fusion. Given the potential for polymorphism, multiple melting peaks may be observed, corresponding to the melting of different crystalline forms (α, β', β). The melting point of diglycerin monostearate is reported to be in the range of 53-59°C. echemi.com

Upon cooling, the DSC thermogram would show exothermic peaks corresponding to the crystallization of the material. The crystallization temperature and enthalpy provide information about the nucleation and growth of the crystals. By using different heating and cooling rates, the kinetics of these phase transitions can be investigated.

The table below summarizes the kind of data that can be obtained from TGA and DSC analysis of this compound.

| Analytical Technique | Parameter Measured | Information Obtained |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature |

| DSC | Heat flow vs. Temperature | Melting point, crystallization temperature, enthalpy of transitions, polymorphism |

Interfacial Phenomena and Surface Activity of Diglycerin Monoisostearate

Adsorption Behavior at Liquid-Liquid and Air-Liquid Interfaces

The amphiphilic nature of Diglycerin monoisostearate drives its molecules to accumulate at interfaces, such as between air and water or oil and water. This adsorption is a spontaneous process driven by the reduction of the system's free energy; the hydrophobic isostearate tail is expelled from the aqueous phase, while the hydrophilic diglycerol (B53887) head remains in contact with it. jsirjournal.com This arrangement at the interface disrupts the cohesive energy of the solvent molecules, leading to a reduction in surface and interfacial tension.

The ability of a surfactant to lower the energy at an interface is a primary measure of its effectiveness. The surface tension of an aqueous solution containing a surfactant like this compound decreases as the surfactant concentration increases. This occurs until the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution, a point known as the critical micelle concentration (CMC). jsirjournal.com Beyond the CMC, the surface tension remains relatively constant.

Various techniques, such as the du Noüy ring method or pendant drop tensiometry, are used to measure this reduction. For polyglyceryl esters, the reduction in surface tension is significant. For instance, studies on similar compounds like polyglyceryl-2 monooleate have shown a reduction of surface tension to approximately 27 mN/m and interfacial tension (against oil) to as low as 5.5 mN/m. acs.org

Table 1: Conceptual Representation of Surface Tension Reduction by a Polyglycerol Ester Surfactant

| Surfactant Concentration | Phenomenon | Surface Tension (mN/m) |

| Below CMC | Monomers adsorb at the air-water interface. | Decreases with increasing concentration |

| At CMC | Interface is saturated; micelles begin to form. | Reaches a minimum value and plateaus |

| Above CMC | Additional surfactant forms micelles in the bulk solution. | Remains relatively constant |

This table illustrates the general behavior of surfactants like this compound in an aqueous solution.

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface is described by an adsorption isotherm. The Gibbs adsorption isotherm is a fundamental thermodynamic equation used to analyze this relationship for both non-ionic and ionic surfactants. nih.govsemanticscholar.orgacs.org For a non-ionic surfactant like this compound in a two-component system (surfactant and solvent), a simplified form of the Gibbs equation is often used:

Γ = - (1/RT) * (dγ/dlnC)

Where:

Γ is the surface excess concentration (the amount of surfactant adsorbed per unit area).

R is the universal gas constant.

T is the absolute temperature.

γ is the surface tension.

C is the surfactant concentration.

This equation allows for the calculation of the surface excess concentration from experimental data of surface tension versus the natural logarithm of concentration. acs.org The slope of this plot just before the CMC is reached provides the maximum surface excess concentration (Γmax), which is inversely related to the minimum area occupied by each surfactant molecule (Amin) at the saturated interface. Studies on a range of non-ionic surfactants have shown excellent agreement between surface excess values determined via the Gibbs equation and direct measurement techniques like neutron reflectometry. manchester.ac.uk

The thermodynamics of adsorption can also be evaluated. The standard free energy of adsorption (ΔG°ads) is typically negative, indicating a spontaneous process. It is calculated from the energies of micellization and the surface pressure at the CMC.

Micellization Properties and Critical Micelle Concentration (CMC) Determination

Above a specific concentration, the CMC, surfactant monomers in the bulk solution aggregate to form organized structures called micelles. jsirjournal.com This is an entropically driven process where the hydrophobic tails are sequestered from water, minimizing their unfavorable interactions. The CMC is a crucial parameter, as it indicates the minimum concentration required for a surfactant to exert its maximum effect on surface tension and to begin forming these self-assembled structures. nih.gov For polyglyceryl esters, the CMC is influenced by the molecular structure; for example, increasing the number of glycerol (B35011) units in the hydrophilic head generally increases the CMC. researchgate.net

The aggregation number (Nagg) is defined as the average number of surfactant monomers that constitute a single micelle. wikipedia.org This number depends on the surfactant's molecular geometry, including the length of the hydrophobic tail and the size of the hydrophilic head group. For many detergents, the aggregation number increases with the length of the alkyl chain. nih.gov

The architecture of the micelles can vary from simple spheres to more complex shapes like ellipsoids, rods (cylinders), or even lamellar structures, depending on factors like surfactant concentration, temperature, and the presence of additives. The specific geometry is often predicted by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the cross-sectional area of the head group at the micelle surface, and the length of the tail. While direct data for this compound is limited, studies on the closely related diglycerol monolaurate have shown the formation of various micellar structures. scispace.com

Table 2: Influence of Molecular Structure on Micellar Architecture (General Principles)

| Critical Packing Parameter (CPP) | Value | Dominant Micellar Shape |

| v / (ao * lc) | < 1/3 | Spherical Micelles |

| 1/3 to 1/2 | Cylindrical (Rod-like) Micelles | |

| 1/2 to 1 | Flexible Bilayers / Vesicles | |

| > 1 | Reverse Micelles (in non-polar solvents) |

v = volume of hydrophobic chain, ao = optimal headgroup area, lc = length of hydrophobic chain

The process of micellization is sensitive to environmental conditions such as temperature, pH, and the presence of electrolytes.

pH: The stability and properties of polyglyceryl ester solutions can be influenced by pH. For instance, at different pH values, the surface charge of aggregates can change, affecting inter-particle interactions and the kinetics of adsorption at interfaces. researchgate.net

Electrolytes: The addition of salts can significantly affect the micellization of surfactants. For ionic surfactants, electrolytes screen the repulsion between charged head groups, leading to a lower CMC and a larger aggregation number. jsirjournal.comresearchgate.netsemanticscholar.org While this compound is non-ionic, the presence of electrolytes in a formulation can still influence micellar properties by altering water structure and affecting the hydration of the hydrophilic head groups.

In non-polar organic solvents, amphiphilic molecules like this compound can form reverse micelles (or inverted micelles). In these structures, the hydrophilic diglycerol heads form a polar core, while the hydrophobic isostearate tails extend outwards into the surrounding non-polar medium.

Research on analogous compounds, such as glycerol monoisostearate and diglycerol monolaurate, using small-angle X-ray scattering (SAXS) has provided significant insight into the structural evolution of these reverse micelles. scispace.comnih.gov

Effect of Solvent: The structure of reverse micelles is highly dependent on the nature of the organic solvent. For example, glycerol monoisostearate forms small, globular (spherical) reverse micelles in cyclohexane, but transitions to elongated, prolate ellipsoidal or rod-like micelles in longer-chain alkanes like n-decane and n-hexadecane. nih.gov

Effect of Concentration and Temperature: Increasing the surfactant concentration or lowering the temperature generally promotes one-dimensional growth of the reverse micelles, making them more elongated. nih.gov

Effect of Water: The addition of even trace amounts of water can dramatically alter the structure. Water molecules are sequestered into the polar core, causing it to swell and leading to significant growth in the size of the reverse micelles. nih.govacs.org

Table 3: Structural Evolution of Reverse Micelles Based on Studies of Analogous Glycerol Esters

| Factor | Change | Observed Effect on Reverse Micelle Structure |

| Solvent | Cyclohexane → n-Decane | Globular → Elongated/Rod-like |

| Concentration | Increasing | Promotes one-dimensional growth (elongation) |

| Temperature | Decreasing | Promotes one-dimensional growth (elongation) |

| Added Water | Increasing | Swelling of the polar core, micellar growth |

Data derived from studies on glycerol monoisostearate and diglycerol monolaurate. nih.govacs.org

Mechanisms of Emulsification and Stabilization of Complex Dispersions

This compound functions as an effective emulsifier through its ability to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of finely dispersed droplets. cosmileeurope.eu Once the emulsion is formed, it contributes to its stability through several mechanisms. By adsorbing at the oil-water interface, it creates a protective barrier around the dispersed droplets, which sterically hinders their close approach and subsequent coalescence. atamanchemicals.com This steric stabilization is a primary mechanism by which nonionic surfactants like this compound prevent emulsion breakdown.

Furthermore, the presence of this compound at the interface can modify the rheological properties of the interfacial film, imparting elasticity and rigidity that further enhance emulsion stability. In some systems, particularly in combination with other ingredients, it can contribute to the formation of liquid crystalline structures at the interface or in the continuous phase, which can significantly increase the viscosity of the system and immobilize the dispersed droplets, thereby preventing creaming or sedimentation. atamanchemicals.com

Currently, there is limited specific research available detailing the role of this compound as a primary stabilizer in Pickering emulsions. Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface. While this compound is primarily known as a molecular surfactant, it is conceivable that under certain conditions, such as crystallization within the formulation, it could contribute to particle-stabilized systems. For instance, the crystallization of mono- and diglycerides in an oil phase can lead to the formation of a network of small crystals that can stabilize emulsion droplets. researchgate.net However, further research is needed to specifically elucidate the role of this compound in forming or contributing to the stability of Pickering-type emulsions.

This compound plays a crucial role in mitigating coalescence and Ostwald ripening, two primary mechanisms of emulsion instability.

Coalescence is the process where two or more droplets merge to form a single, larger droplet. This compound mitigates this by forming a robust interfacial film around the dispersed droplets. This film acts as a mechanical barrier, preventing direct contact and fusion of the droplets. The effectiveness of this barrier is dependent on the concentration of the emulsifier, its packing density at the interface, and the resulting viscoelasticity of the interfacial layer.

Strategies to further mitigate these instability mechanisms often involve the use of co-emulsifiers or stabilizers in conjunction with this compound. For instance, the addition of polymers or other surfactants can modify the interfacial film properties or the viscosity of the continuous phase to further inhibit droplet coalescence and diffusion.

Synergistic and Antagonistic Interactions with Other Surfactants and Co-surfactants

This compound is often used in combination with other surfactants and co-surfactants to optimize emulsion performance. These interactions can be either synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combination results in reduced performance.

Synergistic Interactions:

With other nonionic surfactants: Combining this compound with other nonionic surfactants, such as other polyglyceryl esters or ethoxylated fatty alcohols, can lead to the formation of a more stable and robust interfacial film. This is often due to improved packing at the interface, resulting from differences in the size and shape of the surfactant molecules.

With ionic surfactants: The combination with small amounts of ionic surfactants can introduce electrostatic repulsion between droplets, further enhancing stability against flocculation and coalescence.

With co-emulsifiers: Fatty alcohols and fatty acids are common co-emulsifiers that can be used with this compound. These molecules can intercalate into the surfactant monolayer at the interface, increasing its packing density and rigidity, which leads to enhanced emulsion stability.

Antagonistic Interactions: Information regarding specific antagonistic interactions of this compound is not extensively documented in publicly available literature. However, in general, antagonistic effects can arise from unfavorable molecular interactions between different surfactants at the interface, leading to a disruption of the stabilizing film. This could potentially occur if a combination of surfactants leads to a less organized or weaker interfacial layer.

The compatibility of this compound with anionic, cationic, and other non-ionic surfactants is generally considered to be good, making it a versatile co-emulsifier. researchgate.net

Below is a table summarizing the expected interactions based on general surfactant chemistry.

| Interacting Surfactant/Co-surfactant | Type of Interaction | Expected Outcome on Emulsion Stability |

| Polyglyceryl-4 Isostearate | Synergistic | Enhanced stability due to mixed film formation |

| Cetearyl Alcohol | Synergistic (as co-emulsifier) | Increased viscosity and stability |

| Sodium Stearoyl Lactylate | Synergistic | Improved emulsion texture and stability |

| Lecithin | Synergistic | Formation of stable, lamellar structures |

Solubilization Capacity and Mechanisms for Hydrophobic and Lipophilic Compounds

This compound, like other nonionic surfactants, has the ability to solubilize hydrophobic and lipophilic compounds in aqueous systems through the formation of micelles. Micelles are aggregates of surfactant molecules in which the lipophilic tails form a core, creating a microenvironment capable of entrapping poorly water-soluble substances, while the hydrophilic heads form an outer shell that interfaces with the aqueous phase.

The solubilization capacity is dependent on several factors, including the concentration of the surfactant, the temperature, and the chemical nature of the compound to be solubilized. Isotropic systems based on mono- and diglycerides have been shown to have a high solubility for both hydrophilic and lipophilic drugs. nih.govnih.gov

The mechanism of solubilization involves the partitioning of the lipophilic compound from the aqueous phase into the hydrophobic core of the this compound micelles. The branched isostearate chain may create a more spacious and less ordered micellar core compared to linear alkyl chains, potentially enhancing the solubilization capacity for bulky hydrophobic molecules.

Below is a data table illustrating the potential solubilization enhancement of a model lipophilic compound in an aqueous system with the addition of this compound. Please note this is a representative table based on the expected behavior of such surfactants, as specific quantitative data for this compound was not available in the searched literature.

| Concentration of this compound (wt%) | Apparent Solubility of Model Lipophilic Compound (mg/L) |

| 0 (Control) | 5 |

| 1 | 50 |

| 2 | 120 |

| 5 | 350 |

Rheological Behavior and Viscoelastic Properties of Diglycerin Monoisostearate Modified Systems

Steady-State Rheology of Dispersions and Emulsions

The steady-state rheological behavior of systems modified with diglycerin monoisostearate provides insight into their performance under constant shear conditions, which is crucial for predicting their stability, texture, and processability.

Systems containing emulsifiers like this compound, particularly emulsions and gels, commonly exhibit non-Newtonian flow behavior.

Shear Thinning (Pseudoplasticity): This is the most anticipated behavior in emulsions stabilized with this compound. Shear thinning is characterized by a decrease in viscosity as the applied shear rate increases. researchgate.netresearchgate.netnih.gov At rest or under low shear, the emulsifier molecules and dispersed phase droplets can form a structured, entangled network, resulting in high viscosity. As the shear rate increases, this structure becomes progressively disrupted and aligned in the direction of flow, leading to a reduction in flow resistance and, consequently, lower viscosity. nih.govaps.org This property is desirable in products that need to be easily spread or poured but maintain a thick consistency at rest. While specific studies on this compound are limited, a hydrogel formed from the related compound diglycerol (B53887) monostearate (DGMS) was noted for its shear-thinning behavior. researchgate.net

Shear Thickening (Dilatancy): This phenomenon, an increase in viscosity with an increasing shear rate, is less common in the types of emulsion systems where this compound is typically used. It is more characteristic of suspensions with a very high concentration of solid particles.

Thixotropy: Thixotropy is a time-dependent shear-thinning property. mdpi.com Emulsions structured with agents like this compound may exhibit thixotropy, where the viscosity decreases under shear and then gradually recovers when the shear is removed. This is due to the finite time it takes for the internal microstructure to break down under stress and then rebuild itself during a period of rest. This behavior is critical for applications requiring a product that flows easily during application but then sets or regains its structure to stay in place.

An illustrative representation of shear-thinning behavior is shown in the table below, demonstrating the typical viscosity response of a hypothetical emulsion to varying shear rates.

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 50.0 |

| 1.0 | 25.0 |

| 10.0 | 8.0 |

| 100.0 | 1.5 |

| 500.0 | 0.5 |

The yield stress is the minimum shear stress required to initiate flow in a structured fluid. Below this value, the material behaves like a solid, deforming elastically. Emulsions and gels formulated with this compound are expected to possess a yield stress due to the formation of a three-dimensional network of interacting droplets and emulsifier structures. The presence of a yield stress is critical for ensuring the long-term stability of emulsions by preventing creaming or sedimentation of the dispersed phase. In systems using the related emulsifier glycerol (B35011) monostearate (GMS), the addition of the emulsifier was shown to increase the yield stress of both oleogels and emulsions. mdpi.com The determination of yield stress can be performed by extrapolating flow curve data (shear stress vs. shear rate) to a shear rate of zero or through oscillatory measurements.

Oscillatory Rheology for Viscoelastic Characterization

Oscillatory rheology involves applying a small, sinusoidal strain or stress to a sample to probe its viscoelastic nature without destroying its internal structure. This technique is invaluable for characterizing the solid-like and liquid-like properties of this compound-modified systems.

Oscillatory tests yield two key parameters: the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): This modulus represents the elastic (solid-like) component of the material. It quantifies the energy stored and subsequently released per cycle of deformation. A higher G' indicates a more structured, solid-like material.

Loss Modulus (G''): This modulus represents the viscous (liquid-like) component, quantifying the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material.

In a well-structured gel or stable emulsion formed with this compound, the storage modulus (G') is typically greater than the loss modulus (G'') at low frequencies and strains. This G' > G'' relationship signifies a predominantly elastic, gel-like structure, where the system is more adept at storing energy than dissipating it. researchgate.net Studies on emulsions and oleogels containing glycerol monostearate (GMS) consistently show that G' dominates G'' within the linear viscoelastic region, confirming a solid, gel-like behavior. mdpi.comwur.nlresearchgate.net

Amplitude (Strain) Sweep: This test is performed at a constant frequency while varying the strain amplitude. Its primary purpose is to identify the Linear Viscoelastic Region (LVER), which is the range of strain where G' and G'' remain constant. Beyond the LVER, the applied strain is large enough to start breaking down the material's internal structure, causing a decrease in both moduli. The point where G' and G'' cross over (the flow point) indicates the transition from solid-like to liquid-like behavior and can be related to the yield stress of the material.

Frequency Sweep: This test is conducted at a constant strain amplitude within the LVER while varying the oscillation frequency. It provides information about the time-dependent behavior of the material. For stable, gel-like emulsions, G' and G'' often show weak dependence on frequency, with G' remaining higher than G'' across a wide frequency range. This indicates a stable network structure. In contrast, for a viscoelastic liquid, G'' might be greater than G' at low frequencies, with a crossover point at higher frequencies where G' becomes dominant.

The following table presents hypothetical data from an oscillatory frequency sweep for a stable emulsion, illustrating a typical gel-like response.

| Angular Frequency (rad/s) | Storage Modulus G' (Pa) | Loss Modulus G'' (Pa) |

| 0.1 | 850 | 95 |

| 1.0 | 865 | 110 |

| 10.0 | 880 | 130 |

| 100.0 | 900 | 155 |

Influence of this compound on Systemic Viscosity and Flow Properties

The concentration of this compound is a critical factor. Generally, increasing its concentration leads to a more robust and extensive interfacial network, which entraps the continuous phase more effectively. This results in a significant increase in both viscosity and the elastic modulus (G'). wur.nl Research on similar emulsifiers, such as glycerol monostearate (GMS), has demonstrated that increasing the emulsifier concentration leads to a marked rise in the viscosity and viscoelasticity of the system. wur.nl This enhanced structure provides greater physical stability against droplet coalescence and phase separation. Therefore, this compound serves as a key ingredient for achieving desired textural properties, from pourable lotions to thick creams, by precisely controlling the rheological profile of the final product.

Rheopectic Behaviors of Complex Fluids and Gels

An extensive review of publicly available scientific literature and research databases did not yield specific studies or data on the rheopectic behavior of complex fluids and gels modified with this compound. Rheopecty is a specific time-dependent rheological behavior where viscosity increases with the duration of applied shear. While the broader rheological and viscoelastic properties of systems containing polyglycerol esters, a class of non-ionic surfactants to which this compound belongs, have been investigated, the specific phenomenon of rheopecty in connection to this compound is not documented in the reviewed sources.

Research on similar non-ionic surfactants and oleogels primarily focuses on shear-thinning or thixotropic behaviors, where viscosity decreases over time at a constant shear rate, or on the general viscoelastic properties such as storage modulus (G') and loss modulus (G''). These studies investigate the ability of such compounds to structure oils and form gels, contributing to the texture and stability of various formulations. However, the time-dependent increase in viscosity characteristic of rheopecty has not been a reported finding for this compound or its close analogues in the context of complex fluids and gels.

Consequently, the absence of research findings and quantitative data precludes the generation of a detailed analysis or the compilation of data tables on the rheopectic behaviors of this compound-modified systems as stipulated by the article's outline. Further empirical research would be required to determine if and under what conditions systems containing this compound exhibit rheopectic properties.

Advanced Formulation Science and Material Engineering Research

Role of Diglycerin Monoisostearate in Advanced Delivery Systems (Non-Biological Applications)

This compound, a non-ionic surfactant, plays a significant role in the development of advanced delivery systems for non-biological applications due to its favorable interfacial properties. Its molecular structure, comprising a hydrophilic diglycerin head and a lipophilic isostearic acid tail, allows it to effectively reduce interfacial tension between immiscible phases, making it a valuable component in various formulation strategies.

Microemulsions and nanoemulsions are transparent or translucent colloidal dispersions with droplet sizes typically below 100 nm, offering advantages such as high surface area and enhanced solubilization of lipophilic substances. researchgate.netgoogle.com this compound, with its specific Hydrophilic-Lipophilic Balance (HLB) value, is instrumental in the formation of these stable systems. The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic and is a critical parameter in emulsion formulation. alfa-chemistry.comlongchangextracts.com Emulsifiers with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions. alfa-chemistry.comcnchemsino.com

In the context of microemulsions and nanoemulsions, this compound often functions as a primary emulsifier or a co-emulsifier. Its isostearate chain provides the necessary lipophilicity to interact with the oil phase, while the diglycerin head provides hydrophilicity to interface with the aqueous phase. The branched nature of the isostearic acid can also provide steric hindrance, contributing to the stability of the emulsion droplets. The selection of co-surfactants and oils in conjunction with this compound is crucial for optimizing the formulation and achieving the desired droplet size and stability. pharmaexcipients.com

Table 1: Influence of HLB Value on Emulsion Type This table is interactive. Users can sort by HLB Value to see the corresponding emulsion preference.

| HLB Value Range | Emulsion Preference |

|---|---|

| 3-6 | Water-in-Oil (W/O) |

Liposomes and niosomes are vesicular systems used for the encapsulation and delivery of various active ingredients. nih.gov While liposomes are composed of phospholipids, niosomes are formed from non-ionic surfactants and cholesterol. nih.gov this compound can serve as a key structural component in the formation of niosomes. researchgate.netglobalresearchonline.net

In niosome preparation, this compound molecules self-assemble into bilayers in an aqueous medium, entrapping the aqueous solution within their core. researchgate.net The isostearic acid chains form the hydrophobic inner leaflet of the bilayer, while the diglycerin heads are exposed to the aqueous environment on the inner and outer surfaces of the vesicle. The inclusion of cholesterol is often necessary to modulate the fluidity and stability of the niosomal membrane. globalresearchonline.net

The characteristics of the resulting niosomes, such as vesicle size, lamellarity, and entrapment efficiency, are influenced by the formulation parameters, including the concentration of this compound and the ratio of surfactant to cholesterol. These vesicular systems offer advantages such as enhanced stability and the ability to encapsulate both hydrophilic and lipophilic compounds. globalresearchonline.net

The encapsulation of volatile or sensitive compounds like flavors, fragrances, and pigments is essential to protect them from degradation and to control their release. mdpi.combuchi.com this compound is utilized in encapsulation technologies, particularly in emulsion-based systems, to effectively entrap these materials.

In the encapsulation of flavors and fragrances, this compound can be used to form the interface of oil-in-water emulsions where the flavor or fragrance oil constitutes the dispersed phase. The surfactant stabilizes the droplets, preventing coalescence and protecting the active ingredient from oxidation and evaporation. mdpi.com The release of the encapsulated substance can then be triggered by various mechanisms, such as mechanical stress, temperature changes, or diffusion.

For pigment dispersions, this compound can act as a dispersing agent. elementis.comquakercolor.com It adsorbs onto the surface of the pigment particles, with the lipophilic tail anchoring to the pigment and the hydrophilic head extending into the continuous phase. This creates a stabilizing layer that prevents the aggregation and settling of the pigment particles, ensuring a uniform and stable dispersion. elementis.com

Development and Characterization of Self-Emulsifying Systems for Industrial Applications

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium. nih.govijtiir.com In industrial applications beyond the pharmaceutical field, these systems offer a robust method for delivering lipophilic substances in aqueous formulations.

The development of self-emulsifying systems with this compound involves a systematic screening of oils and co-surfactants to identify a combination that results in a stable and efficient system. nih.govgsconlinepress.com Ternary phase diagrams are often constructed to map the self-emulsifying region, which represents the range of compositions that will form stable microemulsions. nih.gov

Table 2: Components of a Typical Self-Emulsifying System This table is interactive. Users can click on a component to view its role in the formulation.

| Component | Function |

|---|---|

| Oil Phase | Solubilizes the lipophilic active ingredient. |

| Surfactant (e.g., this compound) | Reduces interfacial tension and facilitates emulsification. |

The characterization of these systems involves evaluating their self-emulsification efficiency, droplet size distribution, and stability upon dilution. For industrial applications, the robustness of the self-emulsifying system to variations in temperature and pH is also a critical factor. The use of this compound in these formulations can contribute to the formation of small and uniform droplets, which is crucial for the performance of the final product.

Stabilization Mechanisms of Particulate Dispersions

In particulate dispersions, such as those containing pigments or other solid particles, achieving and maintaining a stable suspension is paramount. This compound contributes to the stabilization of these dispersions through several mechanisms.

The primary mechanism is steric stabilization. The this compound molecules adsorb onto the surface of the particles. The lipophilic isostearate tails anchor to the particle surface, while the hydrophilic diglycerin heads extend into the surrounding liquid medium. This adsorbed layer creates a physical barrier that prevents the particles from coming into close contact and aggregating due to van der Waals forces. The branched structure of the isostearate chain can enhance this steric effect.

In addition to steric stabilization, the hydrophilic-lipophilic properties of this compound can influence the wetting of the particles by the continuous phase. Proper wetting is essential for the initial dispersion of the particles and for preventing their reagglomeration. By reducing the interfacial tension between the solid particles and the liquid medium, this compound facilitates the dispersion process.

Interfacial Interactions with Polymers and Hydrocolloids in Complex Matrices

Research has shown that competitive or cooperative adsorption can occur at the interface when both surfactants and polymers are present. acs.org In some cases, the surfactant may displace the polymer from the interface, while in other situations, they may form a more stable interfacial layer together. The nature of these interactions depends on factors such as the chemical structure of the polymer and surfactant, their concentrations, and the properties of the continuous phase.

Studies on the interfacial properties of diglycerol (B53887) esters in the presence of proteins like sodium caseinate have indicated that the interactions can be weak, with the potential for phase separation at the interface. acs.org The surface dilatational modulus, a measure of the viscoelasticity of the interfacial film, can provide insights into the strength and nature of these interactions. acs.org Understanding these interfacial phenomena is crucial for designing stable and functional complex formulations where this compound is a key component.

Applications in Novel Material Science (e.g., oleogels, polymer composites)

This compound, a polyglyceryl fatty acid ester, is emerging as a functional excipient in advanced material science. Its amphiphilic nature, stemming from the diglycerol head and the isostearic acid tail, allows it to modify interfaces and bulk properties in various formulations. While direct research on this compound in oleogels and polymer composites is limited, its structural similarity to well-documented monoglycerides, such as Glyceryl Monostearate (GMS), provides a strong basis for understanding its potential applications in structuring oils and modifying polymer matrices.

Applications in Oleogels

Oleogels are semi-solid systems in which a liquid oil phase is structured into a gel-like network by an oleogelator. nih.govmdpi.com These materials are gaining significant attention as alternatives to solid fats that are high in saturated and trans fatty acids. The functionality of an oleogel is highly dependent on the oleogelator's ability to self-assemble and form a three-dimensional crystalline network that entraps the liquid oil. nih.gov

Monoglycerides are recognized as effective oleogelators. nih.govresearchgate.net They are dispersed in oil at elevated temperatures and, upon cooling, crystallize to form a stable network. nih.gov The properties of the resulting oleogel, such as hardness, thermal stability, and oil-binding capacity, are influenced by the chemical structure of the monoglyceride, its concentration, the type of oil used, and the processing conditions. nih.govmdpi.comresearchgate.net

Detailed Research Findings:

Research on analogous monoglycerides demonstrates that both the fatty acid chain length and the degree of saturation are critical factors. For instance, oleogels formed with saturated fatty acid glycerides like Glyceryl Monostearate (GMS) and Glycerol (B35011) Monocaprylate (GMC) exhibit solid-like behavior and thermal reversibility at low concentrations. mdpi.comresearchgate.net In contrast, unsaturated glycerides require higher concentrations to form gels. mdpi.comresearchgate.net

The crystal morphology of the network plays a vital role in the physical properties of the oleogel. GMS and GMC tend to form small, needle-like crystals (β and β' polymorphs), which create a dense, compact network. mdpi.comresearchgate.net This structure results in higher crystallinity, leading to enhanced thermal stability and superior mechanical properties compared to oleogels made from glycerides like Glyceryl Monolaurate (GML), which forms larger, flake-like α crystals. mdpi.comresearchgate.net The type of oil also influences the gel network; for example, GMS forms a cohesive gel with long-chain monounsaturated fatty acids but fails to form a true gel with medium-chain saturated oils like coconut oil. nih.gov

Based on these findings, this compound, with its branched isostearic acid chain, is expected to function as an effective oleogelator. The larger diglycerol head group, compared to a single glycerol, may influence crystal packing and network formation, potentially leading to oleogels with unique textural and stability properties.

Table 1: Comparative Properties of Monoglyceride-Based Oleogels Data extrapolated from studies on analogous monoglyceride oleogelators to illustrate potential performance.

| Property | Glyceryl Monostearate (GMS) | Glycerol Monocaprylate (GMC) | Glyceryl Monolaurate (GML) |

| Minimum Gelation Conc. | 2 wt% mdpi.comresearchgate.net | 2 wt% mdpi.comresearchgate.net | 4 wt% mdpi.comresearchgate.net |

| Crystal Morphology | Small, needle-like mdpi.comresearchgate.net | Small, needle-like mdpi.comresearchgate.net | Large, flake-like mdpi.comresearchgate.net |

| Polymorphs | β, β' mdpi.comresearchgate.net | β, β' mdpi.comresearchgate.net | α mdpi.comresearchgate.net |

| Thermal Stability | High mdpi.comresearchgate.net | High mdpi.comresearchgate.net | Lower mdpi.comresearchgate.net |

| Mechanical Properties | Higher Hardness mdpi.com | Higher Hardness mdpi.com | Softer Structure mdpi.com |

Applications in Polymer Composites

In the field of polymer science, additives are crucial for modifying the properties of materials to suit specific applications. This compound's molecular structure suggests it can perform several roles within a polymer matrix, analogous to the functions of GMS, which is widely used in the plastics industry. pishrochem.comwikipedia.org

Detailed Research Findings:

GMS is known to be a multi-functional additive in polymer composites, and it is anticipated that this compound would offer similar benefits. pishrochem.com

Internal Lubricant: One of the primary roles of GMS in plastics processing is as an internal lubricant. pishrochem.com It reduces the friction between polymer chains, which lowers the melt viscosity and improves flow during extrusion and injection molding processes. This leads to easier processing, reduced energy consumption, and a smoother surface finish on the final product. pishrochem.com

Plasticizer: In certain polymer systems, particularly bioplastics like thermoplastic starch, GMS can act as a plasticizer. It increases the flexibility and processability of the material by disrupting the intermolecular forces between polymer chains.

Nucleating Agent: In the production of foamed plastics, such as expanded polystyrene (EPS), GMS functions as a nucleating agent. pishrochem.com It promotes the formation of uniform, small cell structures, which enhances the insulation and mechanical properties of the foam. pishrochem.com

Compatibilizer/Emulsifier: The amphiphilic nature of GMS allows it to act as a compatibilizer or emulsifier in polymer blends and composites. pishrochem.com It improves the compatibility and dispersion of different phases, such as fillers or other polymers, within the matrix, leading to enhanced mechanical properties and stability. pishrochem.com

The larger, more hydrophilic diglycerol portion of this compound compared to GMS could enhance its effectiveness as a dispersant and compatibilizer for polar fillers or polymers within a non-polar matrix. The branched isostearic acid chain may also provide unique lubrication properties.

Table 2: Potential Functions of this compound in Polymer Composites Functions extrapolated from established applications of Glyceryl Monostearate (GMS) in the polymer industry.

| Function | Mechanism of Action | Potential Impact on Polymer Composite |

| Internal Lubricant | Reduces friction between polymer chains during processing. pishrochem.com | Improved melt flow, easier processing, smoother surface finish. pishrochem.com |

| Dispersing Agent | Wets the surface of fillers/pigments, preventing agglomeration. | Uniform dispersion of additives, improved color consistency, enhanced mechanical properties. |

| Plasticizer | Increases intermolecular spacing, enhancing polymer chain mobility. | Increased flexibility, reduced brittleness, improved impact strength. |

| Nucleating Agent | Promotes the formation of uniform crystal or cell structures. pishrochem.com | Controlled crystallization, improved mechanical and insulation properties in foams. pishrochem.com |

| Compatibilizer | Stabilizes the interface between immiscible polymer phases. pishrochem.com | Improved phase morphology, enhanced adhesion, and better overall mechanical performance of blends. |

Analytical Method Development and Quantitation Research

Development of Robust Chromatographic Methods for Quantifying Diglycerin Monoisostearate in Complex Matrices

Chromatographic techniques are the cornerstone for the analysis of this compound, providing the necessary separation from other formulation components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods.

For HPLC analysis, reversed-phase columns are commonly employed. The separation mechanism relies on the differential partitioning of sample components between the nonpolar stationary phase and a polar mobile phase. Since this compound lacks a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are preferred for their universal response to non-volatile analytes. thermofisher.com A typical HPLC method might involve a gradient elution to effectively separate the this compound from free fatty acids, glycerol (B35011), diglycerol (B53887), and other related esters. nih.gov

Gas Chromatography, following a derivatization step, is also a powerful tool. The hydroxyl groups of the molecule are typically silylated to increase volatility and thermal stability. researchgate.net A GC method with a flame ionization detector (FID) can then provide quantitative data based on the separation of the derivatized esters. researchgate.net

A representative set of HPLC conditions for the analysis of polyglycerol esters is detailed below.

Table 1: Example HPLC-ELSD Conditions for Polyglycerol Ester Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Isopropanol (80:20 v/v) |

| Gradient | 0-10 min, 70-100% B; 10-20 min, hold at 100% B |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Nebulizer Temp. | 40°C |

| Evaporator Temp. | 60°C |

| Gas Flow | 1.5 L/min |

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. pharmaguideline.com For quantitative analysis of this compound, generating a reliable calibration curve is fundamental. This is achieved by preparing a series of standards of known concentrations and analyzing them using the developed chromatographic method. The response from the detector is then plotted against the concentration.

Linearity is assessed by applying a linear regression model to the calibration data. The correlation coefficient (r²) is a key parameter, with a value greater than 0.99 generally considered indicative of a good linear relationship. Other validation parameters such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also established to define the sensitivity of the method.

Table 2: Representative Validation Data for a Chromatographic Method

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 10 - 1000 µg/mL | - |

| Correlation Coefficient (r²) | 0.9992 | > 0.99 |

| Limit of Detection (LOD) | 3 µg/mL | - |

| Limit of Quantitation (LOQ) | 10 µg/mL | - |